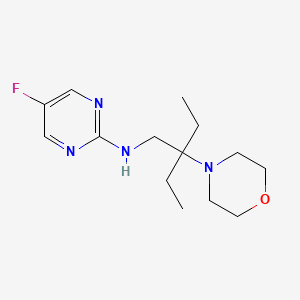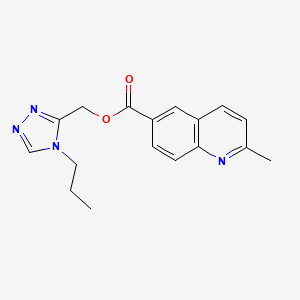
3-(1H-indazole-7-carbonylamino)-2-methyl-3-phenylpropanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1H-indazole-7-carbonylamino)-2-methyl-3-phenylpropanoic acid, also known as IMPP, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in medical research. IMPP is a derivative of indazole, a heterocyclic compound that has been extensively studied for its pharmacological properties.
科学研究应用
3-(1H-indazole-7-carbonylamino)-2-methyl-3-phenylpropanoic acid has been shown to have potential applications in medical research, particularly in the field of cancer research. Studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. This compound has also been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines. These properties make this compound a promising candidate for the development of new cancer therapies and anti-inflammatory drugs.
作用机制
The mechanism of action of 3-(1H-indazole-7-carbonylamino)-2-methyl-3-phenylpropanoic acid is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in cell growth and inflammation. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), enzymes that play a role in the regulation of gene expression. By inhibiting HDACs, this compound can alter the expression of genes involved in cell growth and apoptosis. This compound has also been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis. This compound has also been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines. In vivo studies have shown that this compound can reduce tumor growth in animal models of cancer. This compound has also been shown to have neuroprotective effects and can protect against ischemic brain injury.
实验室实验的优点和局限性
3-(1H-indazole-7-carbonylamino)-2-methyl-3-phenylpropanoic acid has several advantages for lab experiments. It is a synthetic compound that can be produced in high yields with high purity. This compound has also been extensively studied for its pharmacological properties, making it a well-characterized compound for research. However, there are some limitations to using this compound in lab experiments. This compound has a low solubility in water, which can make it difficult to use in certain experiments. This compound also has a short half-life, which can limit its effectiveness in vivo.
未来方向
There are several future directions for research on 3-(1H-indazole-7-carbonylamino)-2-methyl-3-phenylpropanoic acid. One area of research is the development of new cancer therapies based on this compound. Studies have shown that this compound can inhibit the growth of cancer cells, but more research is needed to determine its effectiveness in vivo. Another area of research is the development of new anti-inflammatory drugs based on this compound. This compound has been shown to have anti-inflammatory properties, but more research is needed to determine its mechanism of action and effectiveness in vivo. Finally, research is needed to optimize the synthesis method of this compound to produce higher yields of the compound with improved solubility and half-life.
合成方法
3-(1H-indazole-7-carbonylamino)-2-methyl-3-phenylpropanoic acid is synthesized via a multi-step process that involves the reaction of indazole with various reagents. The first step involves the reaction of indazole with ethyl chloroformate to form indazole-7-carbonyl chloride. The resulting product is then reacted with N-methylphenylalanine to form the desired compound, this compound. The synthesis method of this compound has been optimized to produce high yields of the compound with high purity.
属性
IUPAC Name |
3-(1H-indazole-7-carbonylamino)-2-methyl-3-phenylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c1-11(18(23)24)15(12-6-3-2-4-7-12)20-17(22)14-9-5-8-13-10-19-21-16(13)14/h2-11,15H,1H3,(H,19,21)(H,20,22)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONGZEUGFRJHMQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CC=C1)NC(=O)C2=CC=CC3=C2NN=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(1-Benzylpyrazole-4-carbonyl)-cyclopropylamino]acetic acid](/img/structure/B7640155.png)

![2-[[2-(Furan-2-yl)cyclopropanecarbonyl]amino]-2-phenylacetic acid](/img/structure/B7640176.png)
![2-[[4-(3,5-Dimethylpyrazol-1-yl)benzoyl]amino]cyclopentane-1-carboxylic acid](/img/structure/B7640181.png)

![3,5-dimethyl-N-[[4-(methylsulfonylmethyl)phenyl]methyl]cyclohexan-1-amine](/img/structure/B7640192.png)

![3-[[2-(4-Fluorophenyl)acetyl]amino]-2-methyl-3-phenylpropanoic acid](/img/structure/B7640197.png)
![N-[1-(1-methylpyrazol-4-yl)piperidin-3-yl]-3-phenylpent-4-enamide](/img/structure/B7640207.png)

![3-Methyl-3-[(2-methylcyclopropanecarbonyl)amino]pentanoic acid](/img/structure/B7640223.png)
![1-Amino-1-[[[ethyl(methyl)sulfamoyl]amino]methyl]cyclohexane;hydrochloride](/img/structure/B7640227.png)
![3-[[2-(2-Fluorophenyl)propanoylamino]methyl]benzoic acid](/img/structure/B7640241.png)
